N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-methylbenzothiazole with 4-aminobenzenesulfonamide under specific conditions to form the desired product. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A precursor in the synthesis of N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide.
4-Aminobenzenesulfonamide: Another precursor used in the synthesis.
Benzothiazole Derivatives: A broad class of compounds with similar structural features.
Uniqueness
This compound stands out due to its unique combination of a benzothiazole moiety with a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent, making it a valuable compound for further research and development.
Properties
CAS No. |
356078-19-8 |
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Molecular Formula |
C16H15N3O3S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-10(20)17-12-3-6-14(7-4-12)24(21,22)19-13-5-8-15-16(9-13)23-11(2)18-15/h3-9,19H,1-2H3,(H,17,20) |
InChI Key |
NOKWXMZGPFKVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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